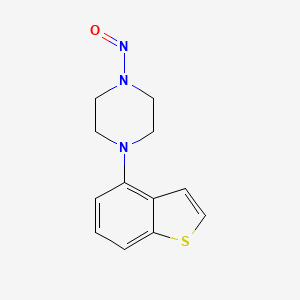

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine

Description

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is a nitrosated piperazine derivative characterized by a benzothiophene substituent at the 1-position of the piperazine ring and a nitroso group at the 4-position. The benzothiophene moiety, a fused bicyclic aromatic system, confers distinct electronic and steric properties compared to simpler aryl or alkyl substituents.

Properties

Molecular Formula |

C12H13N3OS |

|---|---|

Molecular Weight |

247.32 g/mol |

IUPAC Name |

1-(1-benzothiophen-4-yl)-4-nitrosopiperazine |

InChI |

InChI=1S/C12H13N3OS/c16-13-15-7-5-14(6-8-15)11-2-1-3-12-10(11)4-9-17-12/h1-4,9H,5-8H2 |

InChI Key |

ZLMAXNLPBXHMRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=C3C=CSC3=CC=C2)N=O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedures

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Nitrosation of Piperazine | Oxidation of commercial piperazine or Boc-protected piperazine using Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) in DCM or DCE under reflux | Diazald® is preferred for efficient nitrosation; alternative nitrosating agents like isoamyl nitrite can be used. |

| 2 | Michael Addition | Reaction of nitrosamine with vinyl-substituted benzothiophene in protic (EtOH) or aprotic (DMF) solvents at elevated temperature (e.g., 85°C) | High solvent concentration facilitates the addition; reaction times around 10 hours are typical. |

| 3 | Boc Deprotection (if Boc route used) | Standard acidic conditions as per Kocienski or Greene references | Removes Boc group to liberate free amine for subsequent nitrosation. |

| 4 | Purification | Chromatography on silica gel using hexanes/ethyl acetate mixtures (e.g., 4:1) | Ensures isolation of pure nitrosamine product. |

| 5 | Reduction (optional) | Reduction of nitrosamine with lithium aluminum hydride (LAH) in THF at 0°C | Used for further transformations if required. |

Reaction Scheme Summary

Critical Parameters and Optimization

- Solvent Choice: Both protic solvents like ethanol and aprotic solvents like DMF are effective, with high solvent concentration improving reaction efficiency.

- Temperature: Typical reaction temperatures range from room temperature to 85°C, with reflux conditions applied during nitrosation.

- Reagent Stoichiometry: Excess Diazald® ensures complete nitrosation.

- Purification: Silica gel chromatography is essential to separate the target nitrosamine from side products.

Comparative Analysis of Nitrosation Methods for Piperazine Derivatives

While the above method is specific for this compound, related nitrosation procedures for piperazine derivatives provide insight into yield optimization and reaction control.

| Method | Nitrosating Agent | Substrate | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sodium nitrite in acidic medium | Sodium nitrite | 1-methylpiperazine or piperazine | 6-20°C, acidic pH | ~70-83% | Requires extraction with chloroform and vacuum distillation; costly starting materials |

| Diazald® oxidation | Diazald® | Boc-piperazine or free piperazine | Reflux in DCM or DCE | High (not quantified) | One-pot procedure, more versatile, suitable for various substrates |

| Isoamyl nitrite | Isoamyl nitrite | Piperazine derivatives | Similar to Diazald® | Comparable | Alternative nitrosating reagent |

Research Findings and Practical Notes

- The nitrosation of piperazine derivatives is sensitive to pH, temperature, and reagent purity; maintaining controlled conditions prevents by-product formation such as dinitrosopiperazine.

- Boc protection/deprotection steps add flexibility to the synthesis, allowing selective functionalization.

- Michael addition to vinyl-substituted benzothiophene derivatives is a key step for introducing the aromatic moiety.

- Reduction of nitrosamines can be performed post-synthesis for further derivatization.

- The final product this compound has a molecular weight of 247.32 g/mol and is characterized by standard spectroscopic and chromatographic techniques to confirm structure and purity.

Summary Table of Preparation Methods

| Route | Starting Material | Key Reagents | Solvent | Temperature | Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Path A | Commercial piperazine | Diazald®, vinyl benzothiophene | EtOH, DMF | 85°C (Michael addition), reflux (nitrosation) | Moderate to high | One-pot nitrosation, direct approach | Requires careful control of nitrosation |

| Path B | Boc-piperazine | Diazald®, vinyl benzothiophene | EtOH, DMF | 85°C (Michael addition), reflux (nitrosation) | Moderate to high | Protecting group strategy improves selectivity | Additional steps for Boc deprotection |

Chemical Reactions Analysis

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine has several applications in scientific research:

Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of antipsychotic drugs.

Biological Research: It is used in studies related to its interaction with various biological targets, including serotonin and dopamine receptors.

Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine involves its interaction with specific molecular targets. It acts as a modulator of serotonin and dopamine receptors, which are involved in various neurological processes. The compound’s effects are mediated through its binding to these receptors, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the piperazine ring critically influences physicochemical properties such as solubility, lipophilicity, and stability. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

- Regulatory Limits: Compounds like 1-(2,3-dichlorophenyl)-4-nitrosopiperazine have strict acceptable intake (AI) limits (400 ng/day) due to carcinogenic risk .

Biological Activity

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is a compound that has garnered attention due to its potential biological activities, particularly as a nitric oxide donor. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a benzothiophene moiety coupled with a nitroso group attached to a piperazine ring. This unique structural configuration is responsible for its distinct chemical reactivity and biological properties. The presence of the nitroso group allows it to act as a nitric oxide donor, which is crucial in various physiological processes such as vasodilation and neurotransmission.

This compound operates primarily through the release of nitric oxide (NO). NO plays a significant role in:

- Vasodilation : Relaxation of blood vessels, improving blood flow.

- Neurotransmission : Modulating communication between neurons.

- Cellular Signaling : Influencing various signaling pathways critical for cellular functions.

The compound's hydrophobic benzothiophene ring enhances its interaction with hydrophobic pockets in proteins, potentially altering their function and activity. This interaction is essential for its neuroprotective effects, which may have implications in treating neurological disorders .

Nitric Oxide Donor Activity

Research indicates that compounds with similar structures exhibit significant neuroprotective effects. The ability to release NO suggests potential therapeutic applications in conditions such as:

- Cardiovascular Diseases : By promoting vasodilation.

- Neurological Disorders : Such as Alzheimer's disease, where NO can influence amyloid peptide aggregation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1-Benzothiophen-4-yl)piperazine | Lacks the nitroso group | Different reactivity and potential applications |

| 4-Nitrosopiperazine | Lacks the benzothiophene ring | Less hydrophobic, potentially less effective |

| 2-(Benzothiazol-2-yl)-N,N-dimethylpiperazine | Contains a benzothiazole instead | Distinct electronic properties |

The combination of both the benzothiophene ring and the nitroso group in this compound imparts distinct chemical and biological properties not found in similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights its potential applications:

- Neuroprotective Studies : Compounds similar to this compound have been investigated for their ability to protect neurons from oxidative stress and apoptosis, suggesting that this compound may share these beneficial effects.

- Vasodilatory Effects : Other studies focusing on nitric oxide donors indicate that such compounds can significantly improve vascular health by enhancing blood flow and reducing hypertension.

- Molecular Docking Studies : Virtual screening of piperazine derivatives has shown promising results in binding to key sites on enzymes like acetylcholinesterase, indicating that this compound may similarly interact with important biological targets .

Q & A

Q. What are the typical synthetic routes for preparing 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis involves two primary steps: (1) constructing the benzothiophene moiety via cyclization of thiophenol derivatives with propargyl alcohol under acidic conditions (e.g., H₂SO₄), and (2) coupling with 4-nitrosopiperazine using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) under inert atmosphere .

- Optimization : Yield improvements (60–75%) are achieved by controlling temperature (80–100°C), using anhydrous solvents (e.g., DMF), and adding ligands like triphenylphosphine .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C) : Assign peaks to distinguish benzothiophene aromatic protons (δ 7.2–7.8 ppm) and nitrosopiperazine NO groups (δ 3.5–4.0 ppm) .

- X-ray crystallography : Resolves bond angles and torsional strain in the piperazine ring (e.g., N–N–O bond angles ≈ 120°) .

- IR spectroscopy : Confirms nitrosamine stretching vibrations (~1450 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer :

- Target validation : Used as a precursor for dopamine receptor ligands due to its nitrosamine group’s redox activity.

- In vitro assays : Tested for kinase inhibition (e.g., JAK2) via competitive binding assays with ATP analogs .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states (e.g., Gaussian09 with B3LYP/6-31G* basis set). Compare activation energies for nitrosamine reduction pathways .

- Reaction path screening : Apply automated software (e.g., GRRM) to identify low-energy intermediates and side products .

Q. How should researchers resolve contradictions between experimental and computational data regarding the compound’s stability?

- Methodological Answer :

- Cross-validation : Replicate stability studies (e.g., thermogravimetric analysis, TGA) under inert vs. aerobic conditions. Compare with DFT-predicted bond dissociation energies .

- Sensitivity analysis : Vary computational parameters (solvent models, basis sets) to assess robustness of stability predictions .

Q. What strategies improve the enantiomeric purity of derivatives during functionalization?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.